N-(Deoxyguanosin-8-yl)-1-aminopyrene

Description

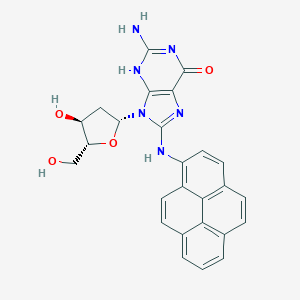

Structure

2D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMJHUSBJZIUSS-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006568 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(pyren-1-yl)imino]-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85989-43-1 | |

| Record name | N-(Deoxyguanosin-8-yl)-1-aminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085989431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(pyren-1-yl)imino]-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Reduction Pathway

1-Nitropyrene undergoes sequential enzymatic reduction in biological systems, mediated by nitroreductases, to form reactive intermediates. The reduction proceeds via three two-electron transfers:

-

1-Nitropyrene → 1-Nitrosopyrene (1-NOP)

-

1-Nitrosopyrene → 1-Hydroxyaminopyrene (1-HOAP)

The final product, 1-AP, reacts with DNA to form C8-AP-dG through a radical-mediated mechanism. This pathway is replicated in vitro using NADPH-dependent nitroreductases or chemical reductants like sodium dithionite.

Direct Reaction with N-Hydroxy Intermediates

A biomimetic postoligomerization strategy involves reacting unmodified oligonucleotides with N-hydroxy-1-aminopyrene derivatives under acidic conditions. For example:

-

Procedure : A duplex hexamer (d(CGCGCG)) is treated with N-hydroxy-1-aminopyrene in 10 mM sodium acetate buffer (pH 5.0) at 37°C for 24 hours.

-

Outcome : The reaction selectively targets the C8 position of deoxyguanosine, yielding C8-AP-dG with >90% specificity. Mass spectrometry confirms the adduct with a monoisotopic mass of 2006.42 Da (theoretical: 2006.60 Da).

Photochemical Synthesis and DNA Adduct Formation

Light-Induced Oxidation of 1-Aminopyrene

Ultraviolet A (UVA) irradiation of 1-AP in methanolic buffer generates reactive intermediates, including 1-hydroxyaminopyrene and 1-nitrosopyrene, which form covalent DNA adducts. Key parameters include:

DNA Binding Efficiency

Photolysis of 1-AP in the presence of calf thymus DNA results in:

-

Adduct Yield : 1.2 adducts per 10⁶ nucleotides after 1 hour of irradiation.

-

Structural Confirmation : Dialysis and chloroform extraction confirm covalent binding, with UV-Vis spectra showing λ<sub>max</sub> at 342 nm (characteristic of pyrenyl-DNA conjugates).

Total Synthesis via Phosphoramidite Chemistry

Buchwald-Hartwig Amination Strategy

The total synthesis of C8-AP-dG employs palladium-catalyzed C–N bond formation to attach the pyrenyl moiety to a protected deoxyguanosine derivative:

Synthetic Steps :

-

Protection : 2′-Deoxyguanosine is protected at the N-2 and O-6 positions using benzyl groups.

-

Coupling : Pd₂(dba)₃ catalyzes the reaction between 8-bromo-2′-deoxyguanosine and 1-aminopyrene in the presence of Xantphos ligand and Cs₂CO₃.

-

Deprotection : Benzyl groups are removed via hydrogenolysis, yielding C8-AP-dG.

Analytical Validation :

Phosphoramidite Monomer Synthesis

For site-specific incorporation into oligonucleotides:

-

The adduct is converted to a phosphoramidite building block using N,N-diisopropylchlorophosphoramidite.

-

Solid-phase synthesis on an automated DNA synthesizer enables incorporation into sequences like d(CGCG*CG), with coupling times extended to 15 minutes for optimal yield.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Biomimetic Postoligomerization | 85 | 92 | Mimics in vivo conditions |

| Total Synthesis | 70 | 98 | Enables sequence-specific incorporation |

Structural Fidelity

-

NMR Analysis : The syn glycosidic torsion angle of C8-AP-dG is confirmed via NOESY spectra, showing intercalation of the pyrenyl ring between flanking base pairs.

-

Mutagenicity Correlation : C8-AP-dG synthesized via total synthesis induces frameshift mutations in E. coli at frequencies comparable to enzymatically formed adducts.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: N-(Deoxyguanosin-8-yl)-1-aminopyrene can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can modify the aminopyrene moiety.

Substitution: Substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deaminated products.

Scientific Research Applications

Mutagenicity Studies

C8-AP-dG has been shown to induce various mutations, including frameshifts and base substitutions, which are critical in understanding its role in carcinogenesis.

- Experimental Findings : In studies involving Escherichia coli and simian kidney (COS-7) cells, C8-AP-dG was found to induce mutations predominantly through frameshift mechanisms. The mutational signature varies between organisms, with notable differences in the types of mutations observed in bacterial systems compared to mammalian cells .

- Comparison with Other Adducts : When compared to other DNA adducts such as those formed by 2-aminofluorene, C8-AP-dG exhibited intermediate toxicity levels. The study indicated that while 2-aminofluorene adducts were more toxic, C8-AP-dG still significantly affected cell viability and mutation rates .

Structural Analysis

Understanding the structural properties of C8-AP-dG is crucial for elucidating its mutagenic mechanisms.

- Spectroscopic Studies : Techniques such as NMR spectroscopy have been employed to analyze the solution structure of C8-AP-dG in DNA duplexes. These studies reveal that the aminopyrene moiety can intercalate into the DNA helix, affecting replication fidelity and stability .

- Conformational Dynamics : Research indicates that C8-AP-dG adopts a syn conformation within the DNA helix, leading to potential replication fork stalling during DNA synthesis. This structural insight is vital for understanding how such adducts can lead to mutations during cell division .

Implications in Cancer Research

The formation of C8-AP-dG is linked to the carcinogenic effects of 1-nitropyrene, making it a focal point in cancer research.

- Tumorigenicity Studies : Animal studies have demonstrated that exposure to 1-nitropyrene leads to the formation of this adduct in various tissues, including liver and lung tissues, which are critical sites for tumor development .

- Mutational Hotspots : The presence of C8-AP-dG at specific loci, such as codon 273 of the p53 tumor suppressor gene, highlights its role in initiating mutations that can lead to cancer. This correlation underscores the importance of studying such adducts in understanding cancer etiology .

Potential Therapeutic Applications

While primarily studied for its mutagenic properties, there is emerging interest in exploring the therapeutic potential of compounds related to C8-AP-dG.

- Targeting DNA Repair Mechanisms : Understanding how cells repair damage caused by C8-AP-dG may lead to novel therapeutic strategies aimed at enhancing DNA repair pathways or targeting cancer cells with specific vulnerabilities related to these adducts .

Data Tables

Case Studies

- Mutagenesis in E. coli : A study demonstrated site-specific mutagenesis induced by C8-AP-dG, revealing a predominance of frameshift mutations when introduced into a dinucleotide repeat sequence .

- DNA Repair Mechanisms : Research has focused on how cells respond to bulky DNA adducts like C8-AP-dG, providing insights into potential therapeutic targets for enhancing repair processes or selectively targeting cancer cells with compromised repair mechanisms .

Mechanism of Action

The mechanism by which N-(Deoxyguanosin-8-yl)-1-aminopyrene exerts its effects involves the formation of a covalent bond between the aminopyrene moiety and the guanine base in DNA. This adduct can cause distortions in the DNA helix, leading to errors during DNA replication and transcription. The primary molecular targets are the DNA repair enzymes that recognize and remove these adducts to prevent mutations .

Comparison with Similar Compounds

Research Findings and Implications

- In Vivo Relevance: dGAP is a major adduct in rodents exposed to 1-NP but a minor adduct in rabbits, highlighting species-specific metabolic differences .

- Environmental Impact: 1-NP’s prevalence in PM2.5 underscores dGAP’s role in pollution-related carcinogenesis .

- Therapeutic Targets : Y-family polymerases (e.g., Pol κ, Dpo4) inefficiently bypass dGAC, suggesting strategies to exploit replication stress .

Biological Activity

N-(Deoxyguanosin-8-yl)-1-aminopyrene (C8-AP-dG) is a significant DNA adduct formed from the interaction of 1-nitropyrene with DNA. This compound has garnered attention due to its mutagenic properties, which are critical for understanding its role in carcinogenesis. This article explores the biological activity of C8-AP-dG, focusing on its mutagenicity, mechanisms of action, and implications in cancer research.

Overview of this compound

C8-AP-dG is a bulky DNA adduct that results from the metabolic activation of 1-nitropyrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental pollutants. The formation of this adduct is a crucial step in the pathway leading to DNA damage and subsequent mutations, which can contribute to cancer development.

Mutational Spectrum

Research indicates that C8-AP-dG induces a variety of mutations in DNA. The mutational spectrum is influenced by the surrounding base sequence, leading to different types of mutations depending on the context. For instance, studies have shown that C8-AP-dG primarily causes frameshift mutations, including one-base deletions and insertions, particularly in repetitive sequences like CpG sites .

Table 1: Types of Mutations Induced by C8-AP-dG

| Mutation Type | Description | Frequency |

|---|---|---|

| Frameshift | One-base deletions and insertions | Predominant |

| Base Substitutions | G→C transversions | 1–2% |

| Other Mutations | Context-dependent variations | Variable |

Comparative Toxicity

In comparative studies with other DNA adducts such as those formed by 2-aminofluorene (AF) and N-acetyl-2-aminofluorene (AAF), C8-AP-dG exhibited intermediate toxicity. The survival rate of progeny cells post-exposure to these adducts was significantly lower for AAF compared to C8-AP-dG and AF, indicating that while C8-AP-dG is mutagenic, it may not be as lethal as some other adducts .

In Vitro Studies

In vitro experiments using simian kidney (COS-7) cells have demonstrated that the presence of C8-AP-dG leads to a notable reduction in cell viability. The study indicated that translesion synthesis predominantly occurs through error-free pathways, but low levels of mutations were still observed .

A specific focus on the mutational outcomes revealed that when C8-AP-dG was introduced into a dinucleotide repeat sequence in Escherichia coli, it resulted in significant frameshift mutations, underscoring its potential as a potent mutagen .

In Vivo Studies

In vivo studies involving female rats treated with 1-nitropyrene showed that C8-AP-dG was a major DNA adduct formed during metabolism. The mutational analysis revealed that this adduct contributes to the development of tumors, particularly in lung tissues where similar nitroaromatic compounds have been implicated in carcinogenesis .

Implications for Cancer Research

The biological activity of this compound highlights its role as a significant contributor to DNA damage and mutation. Understanding its mechanisms can aid in developing preventive strategies against cancers associated with environmental exposures to nitroaromatic compounds. Furthermore, this knowledge can inform risk assessments related to pollutants and guide future research into therapeutic interventions targeting DNA repair mechanisms.

Q & A

Q. Table 1. Mutation Spectra of dGAP Across Model Systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.